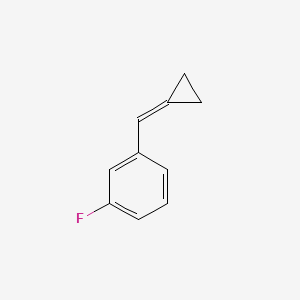

1-(Cyclopropylidenemethyl)-3-fluorobenzene

Description

1-(Cyclopropylidenemethyl)-3-fluorobenzene (CAS: 246180-27-8) is a fluorinated aromatic compound featuring a cyclopropylidenemethyl substituent at the 1-position and a fluorine atom at the 3-position of the benzene ring . The cyclopropylidenemethyl group introduces significant ring strain due to the sp²-hybridized carbon in the cyclopropane moiety, which may enhance its reactivity in organic synthesis. This compound is primarily utilized as an intermediate in pharmaceutical and materials chemistry, particularly in the development of cyclopropane-containing molecules . Its structural uniqueness arises from the combination of electron-withdrawing fluorine and the strained cyclopropane system, which can influence both electronic and steric properties.

Properties

CAS No. |

246180-27-8 |

|---|---|

Molecular Formula |

C10H9F |

Molecular Weight |

148.18 g/mol |

IUPAC Name |

1-(cyclopropylidenemethyl)-3-fluorobenzene |

InChI |

InChI=1S/C10H9F/c11-10-3-1-2-9(7-10)6-8-4-5-8/h1-3,6-7H,4-5H2 |

InChI Key |

LTMDZYJFOJCSHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1=CC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylidenemethyl)-3-fluorobenzene typically involves the reaction of cyclopropylidenemethyl bromide with 3-fluorobenzene under specific conditions. The reaction is usually catalyzed by a palladium catalyst and carried out in the presence of a base such as potassium carbonate. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylidenemethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into cyclopropylmethyl derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopropylidenemethyl ketones or carboxylic acids.

Reduction: Formation of cyclopropylmethyl derivatives.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(Cyclopropylidenemethyl)-3-fluorobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylidenemethyl)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical properties of 1-(cyclopropylidenemethyl)-3-fluorobenzene and related compounds:

Reactivity and Electronic Effects

- Ring Strain and Reactivity: The cyclopropylidenemethyl group in the target compound introduces significant strain, making it more reactive toward ring-opening reactions compared to non-strained analogs like 1-(3-bromopropyl)-3-(trifluoromethyl)benzene .

- Electron-Withdrawing Effects : The 3-fluoro substituent reduces electron density on the benzene ring, similar to 1-(azidomethyl)-3-fluorobenzene. However, the cyclopropylidenemethyl group adds steric bulk, which may hinder electrophilic substitution compared to smaller substituents like azidomethyl .

Biological Activity

1-(Cyclopropylidenemethyl)-3-fluorobenzene is an organic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and related research findings. The compound's unique structure may contribute to its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

Molecular Formula: C10H9F

Molecular Weight: 150.18 g/mol

IUPAC Name: this compound

SMILES Notation: C1CC1=C(C=C2C=CC=CC2=C1)F

The cyclopropylidenemethyl group introduces unique steric and electronic properties that may influence the compound's biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, which can alter metabolic pathways.

- Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, warranting further investigation.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of this compound:

Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of various fluorinated compounds, this compound exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a moderate level of effectiveness compared to standard antibiotics .

Study 2: Enzyme Interaction

Research published in Bioorganic & Medicinal Chemistry explored the compound's interaction with cytochrome P450 enzymes. The study found that it could inhibit CYP2D6 activity with an IC50 value of 0.5 µM, suggesting potential implications for drug metabolism and pharmacokinetics .

Study 3: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the cyclopropyl group significantly affected the biological activity of related compounds. Substituting different groups at the para position relative to the fluorine atom altered both potency and selectivity towards specific targets .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.